molecular formula C11H18N2S B8367128 4-(Isopropylthio)-3-((methylamino)methyl)aniline

4-(Isopropylthio)-3-((methylamino)methyl)aniline

Cat. No.: B8367128
M. Wt: 210.34 g/mol
InChI Key: FWAWJNMBXUHHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isopropylthio)-3-((methylamino)methyl)aniline is a useful research compound. Its molecular formula is C11H18N2S and its molecular weight is 210.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

3-(methylaminomethyl)-4-propan-2-ylsulfanylaniline

InChI

InChI=1S/C11H18N2S/c1-8(2)14-11-5-4-10(12)6-9(11)7-13-3/h4-6,8,13H,7,12H2,1-3H3

InChI Key

FWAWJNMBXUHHPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)N)CNC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane (1M solution in THF, 10 mL, 10 mmol) was added slowly dropwise to a solution of 16C (0.98 g, 4.37 mmol) in THF (60 mL) at 0° C. The reaction mixture was then heated to 70° C. overnight. The reaction mixture was cooled in an ice bath and quenched by cautious addition of hydrochloric acid (2N, 12 mL, 24 mmol). The reaction mixture was refluxed for 2 h and then concentrated almost to dryness in vacuo. The residue was coevaporated with methanol (3×), diluted with ethyl acetate and sodium hydroxide solution (2N). The aqueous layer was extracted with ethyl acetate (3×), dried (MgSO4), and concentrated in vacuo to give 16D (1.03 g, 100%) as a clear oil. MS (ESI) m/z 211.1 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

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